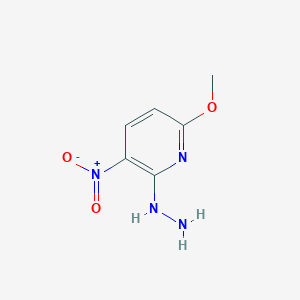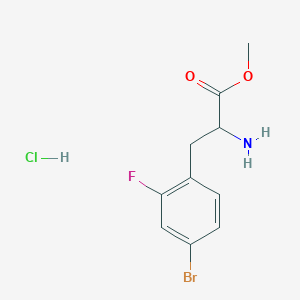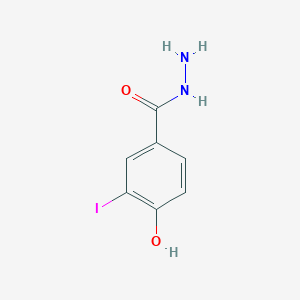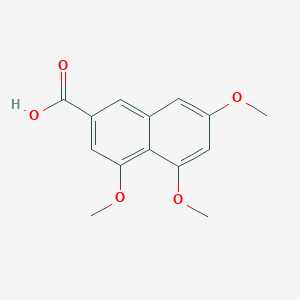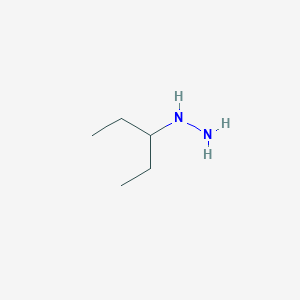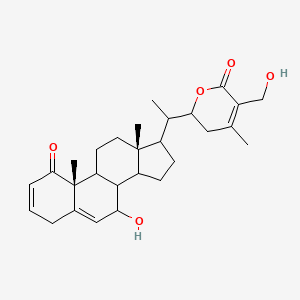
Desglucodaturataturin A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l'Acide (7alpha,22R)-7,22,27-trihydroxy-1-oxoergosta-2,5,24-triène-26-oïque δ-lactone implique plusieurs étapes, à partir de précurseurs facilement disponibles. La voie de synthèse comprend généralement la formation de la charpente stéroïdienne, suivie de l'introduction de groupes hydroxyle et du cycle lactone. Les conditions de réaction spécifiques, telles que la température, les solvants et les catalyseurs, sont cruciales pour obtenir des rendements élevés et une pureté élevée. Les voies de synthèse détaillées et les conditions de réaction sont souvent propriétaires et peuvent varier en fonction de l'échelle de production souhaitée .
Méthodes de production industrielle
La production industrielle de l'Acide (7alpha,22R)-7,22,27-trihydroxy-1-oxoergosta-2,5,24-triène-26-oïque δ-lactone peut impliquer l'extraction à grande échelle de sources naturelles ou la synthèse chimique. Le processus d'extraction comprend l'extraction par solvant, la purification et la cristallisation pour obtenir le composé pur. La synthèse chimique à l'échelle industrielle nécessite l'optimisation des conditions de réaction pour garantir la rentabilité et la scalabilité .
Analyse Des Réactions Chimiques
Types de réactions
L'Acide (7alpha,22R)-7,22,27-trihydroxy-1-oxoergosta-2,5,24-triène-26-oïque δ-lactone subit diverses réactions chimiques, notamment:
Oxydation: Introduction d'atomes d'oxygène supplémentaires ou élimination d'atomes d'hydrogène.
Réduction: Addition d'atomes d'hydrogène ou élimination d'atomes d'oxygène.
Substitution: Remplacement d'un groupe fonctionnel par un autre.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium, les agents réducteurs comme le borohydrure de sodium et divers catalyseurs pour faciliter les réactions de substitution. Les conditions de réaction telles que la température, la pression et le choix du solvant jouent un rôle important dans la détermination du résultat de la réaction .
Produits majeurs
Les produits majeurs formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés supplémentaires, tandis que la réduction peut produire des analogues désoxygénés .
Applications de la recherche scientifique
L'Acide (7alpha,22R)-7,22,27-trihydroxy-1-oxoergosta-2,5,24-triène-26-oïque δ-lactone a une large gamme d'applications de recherche scientifique, notamment:
Chimie: Utilisé comme précurseur pour la synthèse d'autres molécules complexes.
Biologie: Étudié pour ses effets potentiels sur les processus cellulaires et les voies de signalisation.
Médecine: Investigé pour ses propriétés thérapeutiques potentielles, y compris les activités anti-inflammatoires et anticancéreuses.
Industrie: Utilisé dans le développement de nouveaux matériaux et procédés chimiques .
Mécanisme d'action
Le mécanisme d'action de l'Acide (7alpha,22R)-7,22,27-trihydroxy-1-oxoergosta-2,5,24-triène-26-oïque δ-lactone implique son interaction avec des cibles moléculaires et des voies spécifiques. Il peut se lier à certains récepteurs ou enzymes, modulant leur activité et conduisant à divers effets biologiques. Les cibles moléculaires et les voies exactes peuvent varier en fonction de l'application et du contexte spécifiques .
Applications De Recherche Scientifique
Desglucodaturataturin A has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes .
Mécanisme D'action
The mechanism of action of Desglucodaturataturin A involves its interaction with specific molecular targets and pathways. It may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
L'Acide (7alpha,22R)-7,22,27-trihydroxy-1-oxoergosta-2,5,24-triène-26-oïque δ-lactone peut être comparé à d'autres composés similaires, tels que:
Flavonoïdes: Composés dérivés des plantes ayant des propriétés anti-inflammatoires et antioxydantes.
Alcaloides: Composés contenant de l'azote ayant des activités biologiques diverses.
Saponines: Composés glycosidiques connus pour leurs propriétés tensioactives et leurs avantages potentiels pour la santé .
L'Acide (7alpha,22R)-7,22,27-trihydroxy-1-oxoergosta-2,5,24-triène-26-oïque δ-lactone se distingue par sa structure stéroïdienne unique et ses activités biologiques spécifiques, ce qui en fait un composé précieux pour diverses applications de recherche et industrielles.
Propriétés
Formule moléculaire |
C28H38O5 |
|---|---|
Poids moléculaire |
454.6 g/mol |
Nom IUPAC |
2-[1-[(10R,13R)-7-hydroxy-10,13-dimethyl-1-oxo-4,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]ethyl]-5-(hydroxymethyl)-4-methyl-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C28H38O5/c1-15-12-23(33-26(32)18(15)14-29)16(2)19-8-9-20-25-21(10-11-27(19,20)3)28(4)17(13-22(25)30)6-5-7-24(28)31/h5,7,13,16,19-23,25,29-30H,6,8-12,14H2,1-4H3/t16?,19?,20?,21?,22?,23?,25?,27-,28+/m1/s1 |
Clé InChI |
UKCDPEQADUKCDH-ZNTRCPHSSA-N |
SMILES isomérique |
CC1=C(C(=O)OC(C1)C(C)C2CCC3[C@@]2(CCC4C3C(C=C5[C@@]4(C(=O)C=CC5)C)O)C)CO |
SMILES canonique |
CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3C(C=C5C4(C(=O)C=CC5)C)O)C)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


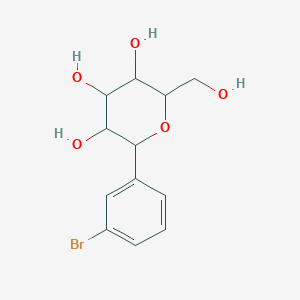
![3,4,5-Tris({[3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy})-1-hydroxycyclohexane-1-carboxylic acid](/img/structure/B12438047.png)
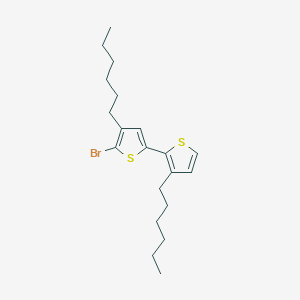

![2-(4-{[(Tert-butoxy)carbonyl]amino}pyridin-2-yl)acetic acid](/img/structure/B12438065.png)
![1-[4-(2-Aminopropyl)phenyl]ethanone](/img/structure/B12438069.png)
